tert-Butyl ((4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl)carbamate
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Overview
Description
This compound, also known as tert-butyl N-({4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate, has a CAS Number of 2228650-11-9 . It has a molecular weight of 256.35 and its IUPAC name is tert-butyl ((4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2O3/c1-10(2,3)17-9(16)15-8-12-6-13(14,7-12)11(4,5)18-12/h6-8,14H2,1-5H3,(H,15,16) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- Synthesis of Biologically Active Intermediates : A synthetic method was established for tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in compounds like omisertinib (AZD9291), with a total yield of 81% through steps including acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).
- Acid-Catalyzed Rearrangements : Acid-catalyzed rearrangement of 3-aza-8-oxatricyclo[3.2.1.02,4]octan-6-one acetals to produce protected amines and derivatives, demonstrating the versatility of similar compounds in synthetic organic chemistry (Nativi et al., 1989).
- Spirocyclopropanated Analogues Synthesis : Tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate was used to create spirocyclopropanated analogues of insecticides, showcasing the compound's role in developing new chemical entities (Brackmann et al., 2005).
Application in Drug Discovery and Chemical Synthesis
- Efficient Synthesis of Dipeptide Mimetics : A methodology for synthesizing azabicyclo[X.Y.0]alkane amino acids, which serve as rigid dipeptide mimetics, useful in peptide-based drug discovery, indicating the potential for related compounds in medicinal chemistry (Mandal et al., 2005).
- One-Pot Curtius Rearrangement : The formation of tert-butyl carbamate from carboxylic acids via a one-pot Curtius rearrangement, a procedure compatible with various substrates including malonate derivatives, highlighting the versatility of carbamate derivatives in organic synthesis (Lebel & Leogane, 2005).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[(4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-10(2,3)17-9(16)15-8-12-6-13(14,7-12)11(4,5)18-12/h6-8,14H2,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUDDKJCJPPFMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CC(C2)(O1)CNC(=O)OC(C)(C)C)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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